Cefadroxil hemihydrate

Description

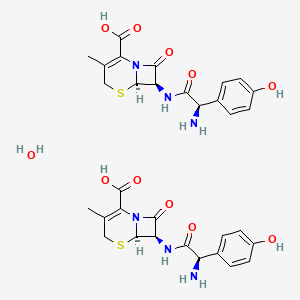

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

119922-85-9 |

|---|---|

Molecular Formula |

C32H36N6O11S2 |

Molecular Weight |

744.8 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/2C16H17N3O5S.H2O/c2*1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2*2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t2*10-,11-,15-;/m11./s1 |

InChI Key |

AJAMDISMDZXITN-QXBGZBSVSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |

Origin of Product |

United States |

Chemical Identity and Classification of Cefadroxil Hemihydrate

Systematic Nomenclature and Isomeric Forms

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for Cefadroxil (B1668780) is (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.govunesp.br The "hemihydrate" suffix indicates the presence of water in the crystal structure. nih.gov

Cefadroxil exists in different forms, including anhydrous, hemihydrate, and monohydrate forms. unesp.br The stereochemistry of the molecule, specifically the (6R,7R) and (2R) configurations, is crucial for its biological activity. nih.govsolubilityofthings.com These specific spatial arrangements of atoms are essential for the molecule's interaction with its target in bacteria. solubilityofthings.com

Table 1: Chemical Identifiers for Cefadroxil Hemihydrate

| Identifier | Value |

|---|---|

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate (B1144303) nih.gov |

| CAS Number | 119922-85-9 nih.gov |

| Molecular Formula | C₃₂H₃₆N₆O₁₁S₂ nih.gov |

| Molecular Weight | 744.8 g/mol nih.gov |

| Synonyms | Cefadroxil/cefadroxil hemihydrate, UNII-J9CMF6461M nih.gov |

Chemical Classification within Beta-Lactam Antibiotics

This compound is classified as a first-generation cephalosporin (B10832234), which is a subgroup of the broader class of beta-lactam antibiotics. nih.govdrugbank.com The defining feature of this class is the beta-lactam ring, a four-membered cyclic amide. The integrity of this ring is essential for the antibiotic's mechanism of action. drugbank.com

As a first-generation cephalosporin, cefadroxil is effective against a range of gram-positive bacteria and a limited number of gram-negative bacteria. ncats.io Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall. nih.govdrugbank.com Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. nih.gov This disruption of the cell wall structure leads to cell lysis and bacterial death. nih.gov

Table 2: Classification of this compound

| Classification Level | Class |

|---|---|

| Broad Class | Beta-Lactam Antibiotic ncats.io |

| Sub-Class | Cephalosporin medlineplus.gov |

| Generation | First-Generation Cephalosporin drugbank.comrxlist.com |

Synthetic Chemistry and Derivatization of Cefadroxil Hemihydrate

Established Synthetic Pathways for Cefadroxil (B1668780) Hemihydrate

The industrial synthesis of cefadroxil hemihydrate is a multi-step process that often involves the protection of reactive functional groups, coupling of the side chain, and careful crystallization to obtain the desired hemihydrate form. Key strategies include silylation-based routes and the use of solvates to control the final crystalline structure.

Silylation-Based Synthetic Routes

A prevalent method for the synthesis of cefadroxil involves the silylation of the starting material, 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). This approach temporarily protects the reactive amine and carboxylic acid groups, facilitating the subsequent acylation reaction.

The process typically begins with the silylation of 7-ADCA using silylating agents such as trimethyl silyl (B83357) chloride (TMCS) and hexamethyl disilazane (HMDS) in the presence of an organic solvent. google.comgoogle.com This reaction yields a silylated 7-ADCA derivative. This protected intermediate is then condensed with an activated form of the D-(-)-α-amino-α-(p-hydroxyphenyl)acetic acid side chain. google.comgoogle.com This activated side chain can be in the form of a mixed anhydride (B1165640) or an acid chloride. google.comgoogle.com

Following the coupling reaction, the silyl protecting groups are removed, and the resulting cefadroxil is isolated. The final step to obtain the hemihydrate form requires specific crystallization conditions, often involving a desolvation process. google.com

Table 1: Key Reagents in Silylation-Based Synthesis of Cefadroxil

| Step | Reagent | Purpose |

| Silylation | 7-amino desacetoxy cephalosporanic acid (7-ADCA) | Starting material |

| Trimethyl silyl chloride (TMCS) | Silylating agent | |

| Hexamethyl disilazane (HMDS) | Silylating agent | |

| Condensation | D-(-)-α-amino-α-(p-hydroxyphenyl)acetyl chloride hydrochloride or a mixed anhydride of Dane salt | Introduction of the C-7 acyl side chain |

| Desolvation | Water or aqueous alcohol | Formation of the hemihydrate |

Solvate-Mediated Preparation Methods

The formation of specific solvates is a critical step in obtaining the stable crystalline hemihydrate of cefadroxil. google.comgoogle.com Solvates are crystalline forms of a compound that have molecules of a solvent incorporated into their crystal lattice. In the synthesis of this compound, solvates with dimethylacetamide, monomethylformamide, or N-methyl-2-pyrrolidone are intentionally prepared and isolated. google.comgoogle.com

The use of these specific solvates is considered crucial for the reliable preparation of the crystalline this compound. google.com For instance, after the acylation of silylated 7-ADCA, the reaction mixture can be treated to form a cefadroxil dimethylformamide (DMF) solvate. google.com This solvate is then isolated and subjected to a desolvation process to yield the final product.

Desolvation Processes

The conversion of a cefadroxil solvate to its hemihydrate form is achieved through a desolvation process. This step involves treating the isolated solvate with a specific solvent system to displace the solvated molecules and encourage the incorporation of water into the crystal structure to form the hemihydrate.

One established method involves slurring the cefadroxil solvates (e.g., from dimethylacetamide, N-methyl-2-pyrrolidone, or monomethylformamide) with a mixture of methanol (B129727) and isopropyl alcohol, typically in a ratio ranging from 30:70 to 50:50 by volume. google.com This process is generally carried out at an elevated temperature, in the range of 45°C to 55°C, to facilitate the solvent exchange and crystallization of the hemihydrate. google.com Another approach involves the use of aqueous alcohol or simply water for the desolvation of a cefadroxil DMF solvate. google.com

Semisynthesis of Cefadroxil Derivatives

To explore new therapeutic possibilities and enhance the properties of the parent molecule, researchers have synthesized various derivatives of cefadroxil. These modifications often focus on the C-7 acyl chain, a key determinant of the antibiotic's spectrum of activity.

Amino Acid and Peptide Conjugates

A significant area of derivatization involves the conjugation of amino acids and peptides to the cefadroxil scaffold. A series of novel semi-synthetic cefadroxil derivatives have been synthesized by attaching N-tosyl-, phthalylaminoacyl-, or dipeptidyl units to the α-amino group of the 7-phenylglycinamido acyl moiety. jocpr.comjocpr.com

The synthesis of these conjugates involves standard peptide coupling techniques. For example, N-tosyl derivatives can be prepared by reacting cefadroxil with p-toluenesulfonyl chloride. jocpr.com Phthalylaminoacyl derivatives are synthesized by coupling phthalyl-protected aminoacyl chlorides with the free amino group of cefadroxil. jocpr.com

Table 2: Examples of Amino Acid and Peptide Conjugates of Cefadroxil

| Derivative Type | Attached Unit |

| N-Tosyl | N-tosyl group |

| Phthalylaminoacyl | Phthalyl-protected amino acid |

| Dipeptidyl | A dipeptide unit |

Modifications at C-7 Acyl Chain

The introduction of amino acid and peptide conjugates, as described above, represents a primary strategy for modifying the C-7 acyl chain of cefadroxil. jocpr.comjocpr.com These modifications alter the steric and electronic properties of the side chain, which can influence the molecule's interaction with bacterial penicillin-binding proteins (PBPs). The synthesis of these derivatives involves the formation of an amide bond between the α-amino group of the C-7 side chain and the incoming amino acid or peptide moiety. jocpr.com

Further modifications can be envisioned, such as the synthesis of cefadroxil carbonate, which involves a reaction at the phenolic hydroxyl group of the C-7 side chain. niscpr.res.in While this is not a direct modification of the acyl chain's backbone, it alters a key functional group within that chain.

Modifications at C-4 Carboxylic Acid Group

The carboxylic acid group at the C-4 position of the cefadroxil nucleus is a key site for chemical modification, allowing for the synthesis of various derivatives, primarily esters and amides. These modifications are pursued to alter the physicochemical properties of the parent molecule.

One common strategy involves the esterification of the carboxylic acid. For instance, Cefadroxil methyl ester hydrochloride can be synthesized by treating a suspension of cefadroxil in absolute methanol with thionyl chloride. The reaction is typically stirred for several hours in an ice bath to yield the desired ester in high quantities jocpr.com.

Further derivatization can be achieved by coupling amino acids or their esters to the C-4 carboxyl group. For example, amino acid methyl ester derivatives of N-Tosyl-cefadroxil can be prepared using the phosphorus oxychloride method. This involves reacting N-Tosyl-cefadroxil with an amino acid ester in anhydrous tetrahydrofuran (B95107) (THF) containing an excess of triethylamine (B128534) (TEA) at a reduced temperature of -15°C jocpr.com. Similarly, direct coupling of N-protected amino acids to the C-4 position can be accomplished under similar conditions to form amino acid derivatives jocpr.com.

Another approach to C-4 modification is the formation of a hydrazide. Cefadroxil hydrazide can be prepared by reacting cefadroxil methyl ester hydrochloride with hydrazine (B178648) hydrate (B1144303) in absolute methanol. The mixture is typically left to react at room temperature for 24 hours, during which the solid hydrazide product precipitates and can be isolated by filtration jocpr.com.

Structural Characterization of Synthesized Compounds and Intermediates

The structures of synthesized cefadroxil derivatives and their intermediates are confirmed using a combination of spectroscopic and analytical techniques, including elemental analysis, infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS) jocpr.com.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the synthesized compounds, which is then compared against the calculated theoretical values for the proposed molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the synthesized molecules. The C-4 carboxylic acid modifications lead to characteristic changes in the IR spectrum. For example, the formation of an ester is confirmed by the appearance of a new C=O stretching band for the ester group, typically around 1724 cm⁻¹, alongside the characteristic β-lactam C=O stretch at approximately 1776 cm⁻¹ jocpr.com. In the case of hydrazide derivatives, characteristic bands for NH and NH₂ groups appear, while the acid C=O band disappears jocpr.com.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the chemical environment of protons in the molecule. For C-4 ester derivatives, new signals corresponding to the protons of the ester alkyl group appear. For instance, in the ¹H NMR spectrum of Cefadroxil methyl ester, a singlet corresponding to the three protons of the methoxy (B1213986) group (OCH₃) is observed around 3.85 ppm jocpr.com. Modifications with amino acids introduce new signals corresponding to the protons of the amino acid residue. Chemical shifts are typically reported in parts per million (ppm) downfield from a reference standard, and spectra are often recorded in solvents like DMSO-d₆ jocpr.com.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, further confirming their identity. The mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the molecule. For example, one of the synthesized tosylated amino acid derivatives of cefadroxil showed a molecular ion peak at m/z 556, confirming its expected mass jocpr.com.

The tables below summarize the physical and spectral data for selected C-4 modified cefadroxil derivatives as reported in the literature jocpr.com.

Table 1: Physical Data of C-4 Modified Cefadroxil Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Cefadroxil methyl ester hydrochloride (II) | C₁₇H₂₀N₃O₅SCl | 413.88 | >250 | 85 |

| Cefadroxil hydrazide (III) | C₁₆H₁₉N₅O₅S | 393.42 | >250 | 75 |

| N-Tos-Cefadroxil-L-Ala-OCH₃ (XXI) | C₂₇H₃₀N₄O₈S₂ | 618.68 | 192-194 | 65 |

| N-Tos-Cefadroxil-L-Val-OCH₃ (XXIII) | C₂₉H₃₄N₄O₈S₂ | 662.74 | 201-203 | 68 |

Table 2: Selected Spectral Data for C-4 Modified Cefadroxil Derivatives

| Compound | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | Mass Spec. (m/z) |

|---|---|---|---|

| II | 3288 (OH, NH), 1776 (C=O, β-lactam), 1724 (C=O, ester), 1646, 1546 (Amide I & II) | 2.15 (s, 3H, CH₃), 3.11 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 4.9 (d, 1H, CH), 5.1 (s, 1H, CH), 5.5 (d, 1H, CH), 6.8-7.9 (m, 8H, Ar-H) | - |

| III | 3411-3260 (NH, NH₂, OH), 1775 (C=O, β-lactam), 1687 (Amide I) | 2.1 (s, 3H, CH₃), 3.1 (s, 2H, CH₂), 4.8 (d, 1H, CH), 5.1 (s, 1H, CH), 5.4 (d, 1H, CH), 6.7-7.8 (m, 8H, Ar-H), 8.3-9.5 (m, 4H, NH, NH₂, OH) | - |

| XXVI | 3312 (OH, NH), 1773 (C=O, β-lactam), 1729 (C=O, acid), 1690 (Amide I), 1343, 1161 (SO₂) | 1.3 (d, 3H, CH₃), 2.1 (s, 3H, CH₃), 2.35 (s, 3H, Tos-CH₃), 3.1 (s, 2H, CH₂), 4.1 (q, 1H, CH), 4.9 (d, 1H, CH), 5.1 (s, 1H, CH), 5.9 (d, 1H, CH), 6.72-7.92 (m, 12H, Ar-H), 11.43 (s, 1H, COOH) | 556 (M⁺-SO₂-CH₃) |

Molecular Mechanism of Antimicrobial Action of Cefadroxil Hemihydrate

Inhibition of Bacterial Cell Wall Synthesis

The primary target of Cefadroxil (B1668780) is the synthesis of peptidoglycan, a massive polymer unique to bacterial cell walls that provides structural strength and counteracts the high internal osmotic pressure. patsnap.comwikipedia.org Peptidoglycan is composed of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains. nih.govoup.comsigmaaldrich.com This cross-linking step is what confers the rigid, mesh-like structure to the cell wall. wikipedia.org

Cefadroxil, like other cephalosporins, disrupts the final and crucial stage of peptidoglycan synthesis. nih.govrxlist.comglobalrph.com The biosynthesis of peptidoglycan is a complex process involving enzymes in the cytoplasm and at the cell membrane. oup.com Cefadroxil acts by inhibiting the transpeptidation reaction, which creates the peptide cross-links between the glycan chains. urology-textbook.comglobalrph.com By preventing this cross-linking, the antibiotic leads to the formation of a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and death. patsnap.compatsnap.com

The process ultimately inhibited by Cefadroxil involves several key stages of peptidoglycan assembly:

| Stage of Synthesis | Description | Point of Inhibition |

|---|---|---|

| Precursor Formation | Synthesis of UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm. nih.govoup.com | Not directly inhibited by Cefadroxil. |

| Glycan Chain Polymerization (Transglycosylation) | The disaccharide-peptide monomer is polymerized into long glycan chains on the outer side of the cytoplasmic membrane. oup.com | While some β-lactams affect this, the primary target of Cefadroxil is the next step. |

| Peptide Cross-linking (Transpeptidation) | Formation of peptide bonds between adjacent glycan strands, creating the rigid 3D structure of the peptidoglycan. This reaction is catalyzed by transpeptidases. globalrph.comoup.com | This is the critical step inhibited by Cefadroxil. urology-textbook.comnih.govglobalrph.com |

Interaction with Penicillin-Binding Proteins (PBPs)

The bactericidal action of Cefadroxil is mediated through its binding to a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). nih.govdrugbank.comajpaonline.com PBPs are membrane-bound enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis—the cross-linking of peptide side chains. patsnap.comglobalrph.comresearchgate.net

Cefadroxil's molecular structure mimics the D-Ala-D-Ala moiety of the natural peptide substrate of these enzymes. This structural similarity allows the antibiotic to bind to the active site of the PBPs. patsnap.com This binding is covalent and effectively inactivates the enzyme, preventing it from performing its essential function in cell wall construction. oup.com The inhibition of multiple PBP types disrupts the coordination of cell wall elongation and division, leading to structural defects and eventual cell death. patsnap.com

Different β-lactam antibiotics exhibit varying affinities for different PBPs within a single bacterial species, which can influence their specific antibacterial effects. nih.gov Research has identified specific PBP targets for Cefadroxil in clinically significant pathogens like Streptococcus pneumoniae. In this organism, Cefadroxil has been shown to act as an inhibitor of at least three critical PBPs: PBP1A, PBP1b, and PBP2B. drugbank.com These high-molecular-weight PBPs are essential for the growth and viability of pneumococci. medscape.com

| PBP Target in S. pneumoniae | Class | Primary Function | Effect of Cefadroxil Inhibition |

|---|---|---|---|

| PBP1A | Class A | Bifunctional enzyme with both transpeptidase and transglycosylase activity, crucial for peptidoglycan polymerization and cross-linking. elifesciences.org | Inhibition disrupts both the elongation of glycan chains and their cross-linking. drugbank.com |

| PBP1b | Class A | Bifunctional enzyme involved in cell wall synthesis, particularly in repairing cell wall defects. elifesciences.org | Inhibition compromises the bacterium's ability to maintain cell wall integrity. drugbank.com |

| PBP2B | Class B | Essential transpeptidase involved in cell division and septum formation. | Inhibition leads to defects in cell division, preventing the formation of viable daughter cells. drugbank.com |

Role of Autolytic Enzymes and Inhibitors in Cell Lysis

While the primary action of Cefadroxil is the inhibition of cell wall synthesis, the ultimate bactericidal event, cell lysis, is mediated by the bacterium's own enzymes known as autolysins. nih.govdrugbank.com Autolysins are endogenous peptidoglycan hydrolases that are essential for normal bacterial processes such as cell growth, division, and separation, as they carefully break down sections of the peptidoglycan to allow for expansion and remodeling. wikipedia.orgpnas.org

Under normal conditions, the activity of autolysins is tightly regulated. However, when Cefadroxil inhibits PBP activity and halts cell wall synthesis, the continued, unregulated action of these autolytic enzymes leads to excessive degradation of the cell wall. nih.govdrugbank.com This imbalance between synthesis and degradation results in the catastrophic failure of the cell wall's structural integrity, causing the cell to lyse under its own turgor pressure. nih.gov It has also been suggested that Cefadroxil may directly interfere with an autolysin inhibitor, further contributing to the dysregulation of these lytic enzymes and accelerating cell death. nih.govdrugbank.comajpaonline.com

In Vitro Antimicrobial Spectrum and Susceptibility Profiling of Cefadroxil Hemihydrate

Susceptibility of Gram-Positive Microorganisms

Cefadroxil (B1668780) has demonstrated in vitro activity against a range of Gram-positive bacteria.

Beta-hemolytic streptococci: Cefadroxil is effective against Streptococcus pyogenes (Group A beta-hemolytic streptococci), a common cause of pharyngitis and tonsillitis. fda.govnih.gov It has shown a bactericidal effect on Streptococcus pyogenes that is comparable to other agents. nih.gov

Staphylococci: The compound is active against staphylococci, including penicillinase-producing strains of Staphylococcus aureus. nih.govtexas.gov However, it is not effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.govpressbooks.pub

Streptococcus pneumoniae : Cefadroxil has shown activity against Streptococcus pneumoniae. texas.govmedicinenet.com In an in vitro kinetic model, cefadroxil was found to be more active against this organism compared to cephalexin (B21000) or cephradine. nih.gov

Bacillus subtilis : Cefadroxil has demonstrated activity against Bacillus subtilis. researchgate.net One study reported a minimum inhibitory concentration (MIC) of 6.4 μg/ml for cefadroxil against Bacillus subtilis. researchgate.net

Susceptibility of Gram-Negative Microorganisms

The activity of cefadroxil against Gram-negative bacteria is more limited compared to its Gram-positive spectrum.

Escherichia coli : Cefadroxil is active against some strains of E. coli. texas.govmedicinenet.com However, resistance has been noted, with one study reporting 85.71% of clinical isolates showing resistance. ijpsi.org

Proteus mirabilis : This organism is generally susceptible to cefadroxil. texas.govmedicinenet.com

Klebsiella species: Cefadroxil has demonstrated in vitro activity against Klebsiella species. texas.govmedicinenet.com In one in vitro model, cefadroxil was more active against Klebsiella pneumoniae than cephalexin or cephradine. nih.gov

Moraxella catarrhalis : Cefadroxil has shown activity against this organism. texas.govmedicinenet.com

Pseudomonas aeruginosa : Cefadroxil is not effective against Pseudomonas aeruginosa. pressbooks.pubui.ac.id One study reported it as resistant. ui.ac.id

Evaluation of Intrinsic Resistance

Several microorganisms exhibit intrinsic resistance to cefadroxil.

Enterococcus faecalis/faecium : Cefadroxil is not effective against Enterococcus species. pressbooks.pub

Enterobacter species: Most strains of Enterobacter spp. are resistant to cefadroxil. nih.govwikipedia.org

Indole-positive Proteus : While P. mirabilis (indole-negative) is typically susceptible, most indole-positive Proteus species are resistant. nih.govwikipedia.org

Providencia stuartii : This organism is generally resistant to cefadroxil.

Serratia species: Most Serratia spp. are resistant to cefadroxil. nih.govwikipedia.org

H. influenzae : Cefadroxil has limited activity against Haemophilus influenzae. nih.govnih.gov One study found that only a minority of strains had MICs of 16 mg/l or less. nih.gov Another study indicated it was less active against H. influenzae compared to amoxicillin. nih.gov

Herella species (now classified as Acinetobacter) : All Acinetobacter spp. are typically resistant to cefadroxil. nih.govwikipedia.org

Minimum Inhibitory Concentration (MIC) Studies

Minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC values for cefadroxil have been determined for various bacteria.

For methicillin-susceptible Staphylococcus aureus (MSSA), both the MIC50 (the concentration at which 50% of isolates are inhibited) and MIC90 (the concentration at which 90% of isolates are inhibited) have been reported. In one study of MSSA isolates from pediatric musculoskeletal infections, the MIC50 and MIC90 for cefadroxil were 2 μg/mL and 4 μg/mL, respectively. nih.govresearchgate.netasm.orgnih.gov Another study found the MIC90 of a reference standard against a standard culture of Staphylococcus aureus (ATCC 25923) to be 4 µg/ml, while for clinical isolates, the MIC ranged from 2-128µg/ml. ijpsi.org

For Escherichia coli, the MIC90 of a reference standard against a standard culture (ATCC 25922) was 16 µg/ml, whereas for clinical isolates, the MIC range was 8-256 µg/ml. ijpsi.org

A study evaluating various clinical isolates reported the following MIC90 values for cefadroxil asm.org:

S. pneumoniae (18 strains): 4 µg/mL

Penicillin-sensitive S. aureus (20 strains): 4 µg/mL

Penicillin-resistant S. aureus (20 strains): 4 µg/mL

S. epidermidis (20 strains): 64 µg/mL

E. coli (20 strains): 8 µg/mL

Klebsiella species (20 strains): 16 µg/mL

Table 1: Minimum Inhibitory Concentration (MIC) of Cefadroxil Hemihydrate Against Various Bacteria

| Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | 2-128 ijpsi.org | 2 nih.govresearchgate.netasm.orgnih.gov | 4 nih.govresearchgate.netasm.orgnih.gov |

| Streptococcus pneumoniae | - | - | 4 asm.org |

| Escherichia coli | 8-256 ijpsi.org | - | 8 asm.org |

| Klebsiella species | - | - | 16 asm.org |

| Bacillus subtilis | 6.4 researchgate.net | - | - |

Agar Disk Diffusion Method Applications

The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antibiotics. mymicrolab.comtmmedia.in For cefadroxil, a standard 30 microgram disk is used. nih.govhimedialabs.com The interpretation of the zone of inhibition around the disk correlates with the MIC of the organism. drugs.com

A study found that a 30 microgram cefadroxil disk reliably produced zones of inhibition greater than 17 mm for organisms with an MIC of less than 16 mg/l. nih.gov A zone of less than 14 mm corresponded to an MIC of greater than 64 mg/l. nih.gov

One study reported the following zone of inhibition diameters for a 30 µg cefadroxil disk researchgate.net:

Bacillus subtilis: 30 mm

Pseudomonas aeruginosa: 18 mm

Escherichia coli: 16 mm

Staphylococcus aureus: 15 mm

Serratia marcescens: 6 mm

Table 2: Zone of Inhibition Diameters for this compound (30 µg disk)

| Organism | Zone of Inhibition (mm) | Interpretation |

|---|---|---|

| Bacillus subtilis | 30 researchgate.net | Susceptible |

| Pseudomonas aeruginosa | 18 researchgate.net | Susceptible |

| Escherichia coli | 16 researchgate.net | Intermediate |

| Staphylococcus aureus | 15 researchgate.net | Intermediate |

| Serratia marcescens | 6 researchgate.net | Resistant |

Mechanisms of Bacterial Resistance to Cefadroxil Hemihydrate

Target Site Modifications (e.g., Alterations in Penicillin-Binding Proteins)

The primary molecular targets of cefadroxil (B1668780) are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov By binding to and inactivating these enzymes, cefadroxil disrupts cell wall integrity, leading to cell lysis and bacterial death. nih.gov A principal mechanism of resistance involves structural alterations in these PBPs, which reduce their affinity for β-lactam antibiotics like cefadroxil.

This reduced affinity means that higher concentrations of the antibiotic are required to inhibit the PBPs, rendering the standard therapeutic doses ineffective. This type of resistance is particularly significant in Gram-positive bacteria. For instance, in Streptococcus pneumoniae, resistance to β-lactams is often mediated by alterations in PBP1a, PBP2b, and PBP2x. In some cases, modifications in PBP2a have also been implicated in resistance to cephalosporins. Similarly, resistance in enterococci can be linked to the expression of low-affinity PBPs, such as PBP5 in Enterococcus faecium and PBP4 in Enterococcus faecalis, which bind weakly to β-lactam antibiotics.

These alterations typically arise from genetic mutations in the genes encoding the PBPs. The accumulation of multiple mutations can lead to high-level resistance. This evolutionary process allows bacteria to maintain the essential function of their PBPs while preventing effective inhibition by cefadroxil.

Table 1: Penicillin-Binding Proteins and Resistance

| Bacterial Species | Associated Penicillin-Binding Proteins (PBPs) Involved in Resistance |

|---|---|

| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x, PBP2a |

| Enterococcus faecium | PBP5 |

| Enterococcus faecalis | PBP4 |

Enzymatic Inactivation Mechanisms (e.g., Beta-Lactamase Hydrolysis)

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.govgardp.org These enzymes inactivate cefadroxil by hydrolyzing the amide bond in the β-lactam ring, a core structural feature of this class of antibiotics. mdpi.com This cleavage renders the drug incapable of binding to its PBP targets, thus neutralizing its antibacterial activity.

There is a vast diversity of β-lactamases, which are categorized into four molecular classes based on their amino acid sequence: A, B, C, and D. nih.govmsdmanuals.com

Class A, C, and D β-lactamases utilize a serine residue in their active site for catalysis. nih.govmsdmanuals.com

Class A enzymes , which include the common TEM and SHV variants, can hydrolyze penicillins and early-generation cephalosporins. nih.gov

Class C enzymes , often referred to as cephalosporinases, are particularly efficient at hydrolyzing cephalosporins, including first-generation agents like cefadroxil. msdmanuals.comjscimedcentral.com

Class D enzymes , known as oxacillinases (OXA), also exhibit activity against early cephalosporins. wikipedia.org

Class B β-lactamases , or metallo-β-lactamases (MBLs), require zinc ions for their enzymatic activity and possess a broad spectrum of activity, being capable of hydrolyzing almost all classes of β-lactam antibiotics except for monobactams. msdmanuals.comnih.gov

The genes encoding these enzymes can be located on either the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread between different bacterial species. msdmanuals.com The production of β-lactamases is a highly effective resistance strategy, often conferring high levels of resistance to cefadroxil.

Table 2: Ambler Classification of Beta-Lactamases

| Class | Active Site | Key Characteristics | Relevance to Cefadroxil |

|---|---|---|---|

| A | Serine | Includes common variants like TEM and SHV; can hydrolyze penicillins and early cephalosporins. nih.govmsdmanuals.com | Can inactivate cefadroxil. |

| B | Zinc ions (Metallo-β-lactamase) | Broad-spectrum activity against most β-lactams (excluding monobactams). msdmanuals.com | Can inactivate cefadroxil. |

| C | Serine | Known as cephalosporinases; highly active against cephalosporins. msdmanuals.comjscimedcentral.com | A primary mechanism for inactivating cefadroxil. |

| D | Serine | Known as oxacillinases (OXA); hydrolyze penicillins and early cephalosporins. wikipedia.org | Can inactivate cefadroxil. |

Efflux Pump Systems and Reduced Intracellular Accumulation

Bacteria can also resist antibiotics by actively pumping them out of the cell, thereby preventing the drug from reaching its intracellular target. mdpi.com This process is mediated by efflux pumps, which are transport proteins located in the bacterial cell membrane. mdpi.com Overexpression of these pumps can lead to multidrug resistance (MDR), as many pumps can recognize and extrude a wide variety of structurally diverse compounds. frontiersin.orgbohrium.com Several major superfamilies of efflux pumps are involved in antibiotic resistance. mdpi.combohrium.com

The ABC superfamily represents one of the largest families of transporters, which are found in all domains of life. frontiersin.orgosu.edu These are primary active transporters that utilize the energy from ATP hydrolysis to drive the transport of various substrates across cell membranes. bohrium.comosu.edu In bacteria, ABC transporters are involved in the efflux of a wide range of substances, including metabolic products, nutrients, and xenobiotics like antibiotics. frontiersin.orgasm.org Overexpression of certain ABC transporters can confer resistance by reducing the intracellular concentration of antimicrobial agents. asm.org Research has indicated that cefadroxil can be a substrate for multidrug resistance-associated proteins (MRPs), a subset of the ABC transporter superfamily, which actively pump the antibiotic out of the cell. nih.gov

The RND superfamily of transporters is a major contributor to intrinsic and acquired multidrug resistance, particularly in Gram-negative bacteria. frontiersin.orgfrontiersin.org These pumps are typically part of a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, allowing for the direct extrusion of substrates from the cell into the external environment. frontiersin.org RND pumps utilize the proton motive force as an energy source. frontiersin.org They are known for their broad substrate specificity, which includes various classes of antibiotics, detergents, and dyes. frontiersin.org RND efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are capable of recognizing and expelling a wide range of β-lactam antibiotics, including cephalosporins. frontiersin.orgnih.gov

The MFS is one of the largest and most ubiquitous groups of secondary transporters. mcmaster.caexplorationpub.com These pumps typically function as uniporters, symporters, or antiporters, using the electrochemical gradient of protons or other ions to drive the transport of substrates across the membrane. mcmaster.caresearchgate.net MFS transporters are involved in the efflux of a diverse array of compounds and are a key mechanism of multidrug resistance in both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov In pathogens like Staphylococcus aureus, MFS efflux pumps such as NorA are well-characterized contributors to antibiotic resistance. explorationpub.com These transporters can extrude a variety of antimicrobial agents, reducing their intracellular accumulation and thus their effectiveness. explorationpub.com

The MATE family is a more recently discovered group of multidrug efflux pumps that are widespread in all domains of life. nih.govresearchgate.net These transporters function as drug/ion antiporters, commonly using a proton or sodium ion gradient to energize the extrusion of toxic compounds from the cell. researchgate.net MATE pumps contribute to resistance against a variety of antimicrobial agents, including fluoroquinolones and aminoglycosides. nih.govresearchgate.net While their substrate profiles are diverse, they are a recognized mechanism of multidrug resistance in bacteria. For example, members of the Bacteroides fragilis group, which are known to be resistant to many penicillins and cephalosporins, possess MATE family efflux pumps. nih.gov

Table 3: Major Efflux Pump Superfamilies

| Superfamily | Energy Source | Bacterial Type | Known Substrates Include |

|---|---|---|---|

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-positive & Gram-negative | Various xenobiotics, including cefadroxil (via MRPs). asm.orgnih.gov |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Primarily Gram-negative | Wide range of antibiotics, including β-lactams/cephalosporins. frontiersin.org |

| Major Facilitator Superfamily (MFS) | Ion Gradient (e.g., H+) | Gram-positive & Gram-negative | Diverse antimicrobial agents. mcmaster.caexplorationpub.com |

| Multidrug and Toxic Compound Extrusion (MATE) | Ion Gradient (e.g., H+, Na+) | Gram-positive & Gram-negative | Various antibiotics and toxic compounds. nih.govresearchgate.net |

Small Multidrug Resistance (SMR) Families

The Small Multidrug Resistance (SMR) family is composed of small transport proteins, typically around 100-150 amino acids in length, which are embedded in the bacterial cytoplasmic membrane. nih.govresearchgate.net These proteins function as efflux pumps, actively transporting a wide range of structurally diverse compounds out of the bacterial cell. nih.gov SMR pumps are secondary active transporters, utilizing the proton motive force to energize the efflux of their substrates in an antiport mechanism, exchanging a substrate molecule for a proton. nih.gov

Members of the SMR family are known to confer resistance to a variety of cationic and lipophilic compounds, including quaternary ammonium (B1175870) compounds used as antiseptics, DNA-intercalating dyes like ethidium (B1194527) bromide, and several classes of antibiotics. nih.govresearchgate.net While several SMR proteins have been identified in pathogenic bacteria and are known to contribute to resistance against antibiotics such as β-lactams and aminoglycosides, the scientific literature does not currently provide specific evidence demonstrating that Cefadroxil hemihydrate is a substrate for efflux pumps belonging to the SMR family. nih.gov Although efflux is a recognized mechanism of resistance to β-lactam antibiotics, the direct involvement of SMR transporters in Cefadroxil resistance has not been specifically documented in available research findings.

Proteobacterial Antimicrobial Compound Efflux (PACE) Families

The Proteobacterial Antimicrobial Compound Efflux (PACE) family represents a more recently identified group of bacterial drug efflux systems. nih.govnih.gov These transport proteins are primarily found in Gram-negative bacteria and contribute to resistance against various biocides and antiseptics. nih.gov PACE family proteins are typically conserved in the core genomes of bacterial species, suggesting they may serve important physiological functions beyond just biocide resistance. nih.gov

Known substrates for PACE family efflux pumps include synthetic biocides such as chlorhexidine, acriflavine, benzalkonium, and dequalinium. nih.govmdpi.com Research has also identified short-chain diamines as potential physiological substrates for some PACE family members. researchgate.net These transporters function as secondary active transporters, utilizing the electrochemical proton gradient to expel substrates from the cell. researchgate.net

While efflux pumps are a significant mechanism of antibiotic resistance in Gram-negative pathogens, there is currently no direct scientific evidence to confirm that this compound is a substrate for any known members of the PACE family of efflux pumps. The documented substrate profile of PACE transporters is somewhat restricted, focusing primarily on biocides and antiseptics rather than the broad range of antibiotics recognized by other efflux pump superfamilies like the Resistance-Nodulation-Division (RND) family. leedsbeckett.ac.uk

Biofilm Formation and Resistance Phenotypes

Biofilm formation is a critical virulence factor and a major mechanism of antibiotic resistance in bacteria. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, adhering to a surface. nih.gov This mode of growth confers a protected state, making the embedded bacteria significantly less susceptible to antimicrobial agents compared to their free-floating, planktonic counterparts. asm.org Bacteria within a biofilm can exhibit a 10 to 1,000-fold increase in resistance to antibiotics. asm.org Resistance to this compound can be significantly enhanced when bacteria adopt a biofilm lifestyle.

Several mechanisms contribute to the high level of antibiotic resistance observed in biofilms:

Reduced Antibiotic Penetration: The dense extracellular polymeric substance (EPS) matrix, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier. It can impede the diffusion of antibiotics, including Cefadroxil, preventing them from reaching the bacterial cells in the deeper layers of the biofilm. asm.org

Altered Microenvironment: Within the biofilm, gradients of nutrients and oxygen exist. nih.gov Bacteria in the deeper, oxygen-depleted zones may enter a slower-growing or dormant metabolic state. Since β-lactam antibiotics like Cefadroxil are most effective against actively dividing cells that are synthesizing new peptidoglycan, these slow-growing cells are less susceptible. nih.gov

Adaptive Stress Responses: The biofilm environment can trigger specific stress responses in bacteria, leading to changes in gene expression that promote survival in the presence of antibiotics. nih.gov

Efflux Pump Upregulation: Studies on various bacteria, including Klebsiella pneumoniae, have shown that the expression of efflux pump genes can be significantly upregulated in biofilm-grown cells compared to planktonic cells. nih.gov For instance, the relative transcription levels of efflux pump genes such as acrA, emrB, and oqxA were found to be higher in K. pneumoniae biofilms. nih.gov

Research has established a strong correlation between biofilm formation and resistance to cephalosporins. Studies on clinical isolates of Klebsiella pneumoniae have shown that multidrug-resistant (MDR) strains, particularly those resistant to cephalosporins, exhibit a greater capacity to form robust biofilms compared to susceptible strains. mdpi.comfrontiersin.org This suggests that the biofilm mode of growth is a key factor in the development and persistence of Cefadroxil resistance in clinical settings.

| Mechanism | Description | Relevance to this compound |

|---|---|---|

| Reduced Penetration | The extracellular polymeric matrix (EPS) of the biofilm physically obstructs the diffusion of the antibiotic. | The EPS can bind or slow the movement of Cefadroxil, preventing it from reaching its target (penicillin-binding proteins) in cells deep within the biofilm. |

| Altered Growth Rate | Nutrient and oxygen gradients within the biofilm lead to metabolically inactive or slow-growing cells (persister cells). | Cefadroxil is most effective against actively dividing bacteria; dormant cells are phenotypically tolerant. |

| Enzymatic Inactivation | High cell density can lead to a concentrated pool of drug-inactivating enzymes, such as β-lactamases, within the biofilm matrix. | β-lactamases can degrade Cefadroxil within the EPS before it reaches the bacterial cells. |

| Efflux Pump Upregulation | Increased expression of genes encoding multidrug efflux pumps in biofilm-associated cells. | Enhanced pumping of Cefadroxil out of the bacterial cell, reducing its intracellular concentration. |

Horizontal Gene Transfer in Resistance Dissemination (e.g., via plasmids and transposable elements)

Horizontal gene transfer (HGT) is a primary driver for the rapid spread of antibiotic resistance among bacterial populations. researchgate.net Unlike vertical gene transfer (from parent to offspring), HGT allows for the exchange of genetic material, including antibiotic resistance genes, between different bacterial strains and even different species. researchgate.net The dissemination of resistance to Cefadroxil is frequently mediated by mobile genetic elements (MGEs) such as plasmids and transposable elements. nih.govbioguardlabs.com

Plasmids: These are small, circular, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. reactgroup.org Resistance (R) plasmids often carry multiple genes conferring resistance to various classes of antibiotics. asm.org For cephalosporins like Cefadroxil, the most significant plasmid-mediated resistance mechanism is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Important plasmid-encoded β-lactamases that can confer resistance to Cefadroxil include:

Extended-Spectrum β-Lactamases (ESBLs): While primarily known for their activity against third-generation cephalosporins, many ESBLs can also effectively hydrolyze first-generation cephalosporins. The genes encoding these enzymes are often located on conjugative plasmids, facilitating their spread among Enterobacteriaceae. nih.gov

AmpC β-Lactamases: Plasmid-mediated AmpC genes (e.g., blaCMY) confer broad resistance to cephalosporins, including Cefadroxil. nih.gov These genes are frequently found on large, multidrug-resistant IncA/C or IncI1 plasmids in bacteria like Salmonella and E. coli. nih.gov

Transposable Elements: These are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.gov They play a crucial role in the mobilization and assembly of antibiotic resistance genes onto plasmids.

Transposons: These are complex transposable elements that often carry one or more genes in addition to the genes required for their own movement. Composite transposons, which have insertion sequences (IS elements) flanking a "cargo" of resistance genes, are significant in disseminating resistance. frontiersin.org

Insertion Sequences (IS Elements): These are the simplest form of transposable elements, encoding only the proteins necessary for their own transposition. They can mediate the mobilization of adjacent resistance genes and contribute to the evolution of multidrug-resistant plasmids. nih.govfrontiersin.org

The presence of β-lactamase genes within transposable elements allows them to be incorporated into various plasmids, which can then be transferred to a wide range of bacterial hosts through conjugation. bioguardlabs.com This process significantly accelerates the spread of Cefadroxil resistance in both clinical and environmental settings.

Adaptive and Intrinsic Resistance Pathways

Beyond acquired resistance through HGT, bacteria can also exhibit resistance to Cefadroxil through intrinsic and adaptive mechanisms.

Intrinsic Resistance: This refers to the innate ability of a bacterial species to resist a particular antibiotic due to its inherent structural or functional characteristics. frontiersin.org This type of resistance is chromosomally encoded and is a predictable trait of a species. A primary example of intrinsic resistance relevant to Cefadroxil is found in Enterococcus species.

Enterococcus spp.: These Gram-positive bacteria are intrinsically resistant to all cephalosporins. nih.govmdpi.com The mechanism is primarily due to the expression of low-affinity penicillin-binding proteins (PBPs), particularly PBP5. nih.gov Cefadroxil, like other β-lactams, acts by binding to and inactivating PBPs, which are essential for peptidoglycan synthesis. The altered structure of PBP5 in enterococci prevents effective binding by cephalosporins, allowing the bacteria to continue cell wall synthesis unabated. nih.gov

| Bacterial Genus/Species | Mechanism of Intrinsic Resistance | Effect on this compound |

|---|---|---|

| Enterococcus faecalis | Expression of low-affinity Penicillin-Binding Protein 5 (PBP5). | Cefadroxil cannot effectively bind to its target, rendering it ineffective. |

| Enterococcus faecium | Expression of low-affinity Penicillin-Binding Protein 5 (PBP5). | Cefadroxil cannot effectively bind to its target, rendering it ineffective. |

| Pseudomonas aeruginosa | Combination of low outer membrane permeability and expression of efflux pumps (e.g., MexAB-OprM). | Reduced influx and active efflux prevent Cefadroxil from reaching sufficient intracellular concentrations. |

Adaptive Resistance: This is a transient form of resistance that occurs when a bacterium alters its gene expression in response to an environmental stress, such as exposure to an antibiotic. nih.gov This resistance is reversible and typically disappears once the antibiotic pressure is removed. Mechanisms of adaptive resistance that could potentially affect Cefadroxil susceptibility include:

Temporary Upregulation of Efflux Pumps: Sub-lethal concentrations of an antibiotic can sometimes induce the expression of efflux pump genes, leading to increased extrusion of the drug from the cell.

Induction of β-Lactamases: In some bacteria, the expression of certain β-lactamase genes (like chromosomal AmpC) is inducible. The presence of a β-lactam antibiotic can trigger higher levels of enzyme production, leading to increased resistance.

Alterations in Cell Wall Precursors: Bacteria may adaptively alter the composition or synthesis of peptidoglycan precursors, reducing the efficacy of cell wall-active agents.

While the general principles of adaptive resistance are well-established, specific research detailing these pathways in response to this compound exposure is limited. However, it represents a clinically important phenomenon where initially susceptible bacteria can survive antibiotic treatment, potentially leading to the selection of permanently resistant mutants.

Advanced Analytical Methodologies for Cefadroxil Hemihydrate

Spectroscopic and Spectrophotometric Approaches

Fluorometry and Chemiluminescence (CL)

Chemiluminescence (CL) has emerged as a highly sensitive analytical technique for the determination of Cefadroxil (B1668780). Flow injection analysis coupled with chemiluminescence detection offers a rapid and precise method for quantifying this antibiotic.

One prominent method is based on the CL reaction between Cefadroxil and potassium permanganate (B83412) in a sulfuric acid medium, a reaction that is significantly enhanced by the presence of formaldehyde. This flow injection chemiluminescence (FI-CL) method is particularly suitable for antibiotics that contain phenolic hydroxyl groups. nih.gov The enhanced signal allows for very low detection limits. Another approach involves the CL reaction of Cefadroxil with potassium permanganate and quinine (B1679958) in sulfuric acid, which also provides a basis for its determination. nih.gov

These methods have been successfully applied to the analysis of Cefadroxil in pharmaceutical preparations and biological fluids, demonstrating their practicality and robustness. nih.govnih.gov The high sample throughput rate is a significant advantage of the FI-CL technique. nih.gov

Table 1: Performance Characteristics of Chemiluminescence Methods for Cefadroxil Analysis

| Parameter | Method 1 (with Formaldehyde) | Method 2 (with Quinine) |

|---|---|---|

| Linear Range | 0.05-0.8 µg/mL and 1.0-10.0 µg/mL | 0.1-30 µg/mL |

| Detection Limit | 25 ng/mL (6.9 x 10⁻⁸ mol/L) | 0.05 µg/mL |

| Relative Standard Deviation (RSD) | < 2% | Not Specified |

| Sample Throughput | 120 samples/hour | 150 samples/hour |

Electrochemical Methods (e.g., Polarography)

Electrochemical techniques offer a sensitive and cost-effective alternative for the analysis of Cefadroxil. austinpublishinggroup.com These methods are based on the electrochemical oxidation or reduction of the Cefadroxil molecule at an electrode surface.

Differential pulse voltammetry (DPV) at a glassy carbon electrode has been utilized to study the electrooxidation of Cefadroxil monohydrate. nih.gov This technique allows for the direct determination of the substance in pharmaceutical dosage forms like capsules and oral suspensions. nih.gov Another advanced electrochemical approach is square wave adsorptive stripping voltammetry (SWAdSV), which has been compared with spectrophotometric methods for Cefadroxil determination. austinpublishinggroup.com Electrochemical methods can often measure Cefadroxil without the need for extensive sample pretreatment or derivatization, which saves time and reduces potential interference. austinpublishinggroup.com

Polarography, a specific type of voltammetry, has also been reported in the literature as a viable method for Cefadroxil analysis. jocpr.comscirp.org

Kinetic Spectrophotometric Method Development and Validation

Kinetic spectrophotometric methods provide a simple, reliable, and sensitive approach for the determination of Cefadroxil in both pure substance and pharmaceutical dosage forms. jocpr.comjocpr.comresearchgate.net These methods are based on measuring the rate of a chemical reaction involving Cefadroxil.

One such method involves the peroxoacidic oxidation and subsequent perhydrolysis of Cefadroxil in a basic medium using potassium peroxomonosulfate as the analytical reagent. jocpr.comresearchgate.net The initial rate of the reaction is measured spectrophotometrically at a specific wavelength (e.g., 294 nm) and is proportional to the concentration of Cefadroxil. jocpr.comresearchgate.net Another novel kinetic spectrophotometric method is based on the formation of a colored product when Cefadroxil reacts with a mixture of Henna extract, sodium hydroxide (B78521), and potassium permanganate. scirp.org A different approach utilizes the reaction of the carboxylic acid group in Cefadroxil with a mixture of potassium iodate (B108269) and potassium iodide, which forms yellow triiodide ions that can be monitored over time. scirp.org

These methods are validated for linearity, accuracy, and precision, often showing excellent agreement with reference methods. jocpr.comresearchgate.net

Table 2: Comparison of Kinetic Spectrophotometric Methods

| Method | Reagents | Wavelength (λmax) | Linear Range | Correlation Coefficient (r) | Reference |

|---|---|---|---|---|---|

| Perhydrolysis | Potassium peroxomonosulfate, Sodium hydroxide | 294 nm | 1-7 µg/mL | 0.999 | jocpr.comresearchgate.net |

| Henna Extract | Henna extract, Sodium hydroxide, Potassium permanganate | 410 nm | 35-100 µg/mL | 0.996 | scirp.org |

Mass Spectrometry Techniques (e.g., Tandem Mass Spectrometry)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful, highly sensitive, and specific technique for the determination of Cefadroxil, particularly in complex biological matrices like plasma and urine. nih.govresearchgate.net

A typical LC-MS/MS method involves deproteinizing samples, followed by injection into the LC-MS/MS system. nih.gov The separation is often achieved on a reverse-phase column, and detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. nih.gov For instance, the transition of m/z 364.1 → 208.1 can be monitored for Cefadroxil. nih.gov These methods are validated according to regulatory guidelines for parameters such as accuracy, precision, matrix effect, and stability. nih.gov The high sensitivity of LC-MS/MS allows for the quantification of Cefadroxil at very low concentrations (ng/mL range), making it ideal for pharmacokinetic studies. nih.gov

Table 3: LC-MS/MS Method Parameters for Cefadroxil Analysis in Rat Plasma

| Parameter | Details | Reference |

|---|---|---|

| Sample Pretreatment | Deproteinization with methanol (B129727) | nih.gov |

| Chromatographic Column | Synergi™ 4 µm Polar-RP 80A | nih.gov |

| Mobile Phase | 0.1% formic acid and methanol (62:38, v/v) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition | m/z 364.1 → 208.1 | nih.gov |

| Linear Range | 10-10,000 ng/mL | nih.gov |

Capillary Electrophoresis (CE) in Cefadroxil Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that has been effectively applied to the analysis of Cefadroxil. Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, is particularly useful for separating Cefadroxil from its known related substances. nih.gov

A validated MEKC method can achieve complete separation within a short analysis time. nih.gov The separation is typically performed in a fused-silica capillary using a buffer system, such as an acetate (B1210297) buffer containing sodium dodecyl sulfate (B86663) (SDS) as the micellar phase. nih.gov Key parameters influencing the separation, including buffer type, pH, concentration, and SDS concentration, are carefully optimized. nih.gov Capillary electrochromatography (CEC), a hybrid technique, has also been employed for the chiral separation of Cefadroxil enantiomers using a monolithic capillary column and a buffer containing a chiral selector like beta-cyclodextrin (B164692) (β-CD). nih.gov

Table 4: Optimized Conditions for MEKC Analysis of Cefadroxil

| Parameter | Condition | Reference |

|---|---|---|

| Buffer | 50 mM Acetate, pH 5.25 | nih.gov |

| Surfactant | 110 mM Sodium dodecyl sulfate (SDS) | nih.gov |

| Capillary | Fused-silica, 44 cm length, 50 µm ID | nih.gov |

| Voltage | 18 kV | nih.gov |

| Temperature | 15 °C | nih.gov |

| Detection | UV, 254 nm | nih.gov |

Green Chemistry Principles in Analytical Method Development

The application of green chemistry principles to analytical method development for Cefadroxil is a growing area of focus, aiming to reduce the environmental impact of chemical analysis. ufrgs.brsapub.org This involves minimizing or eliminating the use of toxic and hazardous solvents and reagents.

A miniaturized spectrophotometric method has been developed for Cefadroxil monohydrate determination that uses microplates, thereby reducing the volume of reagents and waste generated. ufrgs.br This method utilizes phenolphthalein (B1677637) and sodium hydroxide as reagents. ufrgs.br Another innovative green method employs Fourier Transform Infrared (FT-IR) transmission spectroscopy, which completely avoids the use of organic solvents for the quantification of Cefadroxil monohydrate in capsules. sapub.org The development of methods using less toxic solvents, such as ethanol (B145695) in place of more hazardous organic solvents for HPLC, also aligns with green analytical chemistry principles. researchgate.net These eco-friendly methods are not only safer for the environment and analysts but are also often faster and more cost-effective. ufrgs.brsapub.org

Stability and Degradation Kinetics of Cefadroxil Hemihydrate

Intrinsic Stability Studies

The intrinsic stability of Cefadroxil (B1668780) hemihydrate, particularly in its common formulation as a powder for oral suspension, is a critical factor for its storage and use. Studies on reconstituted cefadroxil suspensions show that temperature plays a significant role in its stability.

Research indicates that reconstituted oral suspensions of cefadroxil demonstrate good stability, though degradation rates are influenced by storage conditions. researchgate.net When stored in a refrigerator (2–8°C), cefadroxil suspension is stable for up to 9 days. unibuc.ro However, at room temperature (25–29°C), its stability is reduced to a period of 3 to 7 days. unibuc.roust.edu Generally, refrigerated conditions are recommended to minimize the rate of degradation after reconstitution. researchgate.net Even with some degradation, the concentration of cefadroxil in reconstituted forms typically remains above 90% of the initial value throughout the recommended administration period under both refrigerated and room temperature conditions, indicating acceptable chemical stability for its intended duration of use. dissolutiontech.com

Degradation Pathways in Aqueous Solutions

In aqueous solutions, the degradation of cefadroxil follows first-order kinetics. nih.gov Its breakdown is not a single reaction but rather a combination of three parallel pathways that collectively contribute to the loss of the active compound. nih.gov

These primary degradation reactions are:

Intramolecular aminolysis initiated by the C-7 side-chain amino group. nih.gov

Water-catalyzed or spontaneous hydrolysis. nih.gov

Cleavage of the β-lactam ring through nucleophilic attack by hydroxide (B78521) ions. nih.gov

The rate of cefadroxil degradation is highly dependent on the pH of the aqueous solution. nih.gov The degradation is significantly accelerated in alkaline conditions. e3s-conferences.orgresearchgate.net Studies have shown that photodegradation kinetic constants are greater at alkaline pH compared to neutral pH. nih.gov The degradation pathway in alkaline environments is also considered to be simpler. e3s-conferences.orgresearchgate.net Conversely, the compound exhibits greater stability in the pH range of 4 to 5. unibuc.ro A log k-pH profile, which plots the logarithm of the degradation rate constant against pH, can be constructed to illustrate this dependency. nih.gov This profile is similar in shape to those of other related cephalosporins like cephalexin (B21000) and cephradine. nih.gov

One of the significant degradation pathways for cefadroxil involves an intramolecular attack on the β-lactam ring. nih.gov The amino group present on the C-7 acyl side chain acts as an internal nucleophile, attacking the carbonyl carbon of the β-lactam moiety. nih.gov This internal reaction, known as intramolecular aminolysis, leads to the formation of specific degradation products, most notably piperazine-2,5-diones. nih.gov

The defining structural feature of cefadroxil, the β-lactam ring, is inherently strained and susceptible to cleavage. mdpi.com This susceptibility is a key factor in its degradation. e3s-conferences.orgresearchgate.net Under alkaline conditions, the primary mechanism for cleavage is the nucleophilic attack of hydroxide ions on the carbonyl group of the β-lactam ring. nih.govmdpi.com This attack leads to the opening of the four-membered ring, rendering the antibiotic inactive. mdpi.com This hydrolytic cleavage is a common degradation pathway for all β-lactam antibiotics. nih.gov

Identification of Degradation Products (e.g., Piperazine-2,5-diones, 3-hydroxy-4-methyl-2(5H)-thiophenone)

The degradation of cefadroxil results in several identifiable products. In neutral and weakly alkaline solutions, two primary types of degradation products have been characterized. nih.gov

The intramolecular aminolysis pathway (Section 7.2.2) leads to the formation of two piperazine-2,5-diones . nih.gov These cyclic dipeptides are a result of the internal cyclization reaction involving the side-chain amino group.

The other major degradation product identified is 3-hydroxy-4-methyl-2(5H)-thiophenone . nih.gov This compound arises from the degradation pathways involving water-catalyzed/spontaneous hydrolysis and/or the hydroxide ion-catalyzed cleavage of the β-lactam ring (Sections 7.2.3 and 7.2.4). nih.gov

| Degradation Pathway | Resulting Degradation Product(s) | Source |

|---|---|---|

| Intramolecular Aminolysis | Piperazine-2,5-diones | nih.gov |

| Water-Catalyzed/Spontaneous Hydrolysis | 3-hydroxy-4-methyl-2(5H)-thiophenone | nih.gov |

| Beta-Lactam Cleavage (Hydroxide Ion Attack) | 3-hydroxy-4-methyl-2(5H)-thiophenone | nih.gov |

Influence of Buffers and Ionic Strength on Degradation Kinetics

The degradation rate of cefadroxil is significantly influenced by the composition of the aqueous solution in which it is dissolved. Studies have shown that buffer components can actively participate in the degradation process through general acid-base catalysis. nih.gov

Specifically, the presence of citrate and phosphate buffers has been observed to accelerate the degradation of cefadroxil. nih.gov These buffers can act as catalysts for the hydrolysis of the β-lactam ring, a primary pathway for cephalosporin (B10832234) degradation. The catalytic effect is dependent on the pH of the solution and the concentration of the buffer species.

Ionic strength is another important parameter in the kinetics of drug degradation in solution. For cefadroxil, kinetic studies are typically conducted at a constant ionic strength to isolate the effects of other variables like pH and buffer concentration. A study on the degradation kinetics of cefadroxil in aqueous solution was performed at an ionic strength of 0.5, indicating that this factor is controlled to ensure reproducible kinetic data. nih.gov While the study demonstrated the catalytic effect of buffers, the direct quantitative influence of varying ionic strength on cefadroxil's degradation rate is an area requiring specific investigation.

Table 1: Influence of Solution Components on Cefadroxil Degradation

| Factor | Observation | Reference |

|---|---|---|

| Buffers | Citrate and phosphate buffers enhance degradation. | nih.gov |

| Act via general acid and base catalysis. | nih.gov | |

| Ionic Strength | Kinetic studies are performed at a controlled ionic strength (e.g., 0.5) to ensure consistency. | nih.gov |

Kinetic Modeling of Cefadroxil Degradation (e.g., first-order, grade 2 kinetics)

The degradation of cefadroxil in aqueous solutions has been successfully modeled using kinetic principles. Under conditions of constant pH and temperature, the degradation process consistently follows first-order kinetics. nih.gov This implies that the rate of degradation at any given time is directly proportional to the concentration of cefadroxil remaining in the solution.

The integrated rate law for a first-order reaction is expressed as: ln[A]t = -kt + ln[A]0 Where:

[A]t is the concentration of cefadroxil at time t

[A]0 is the initial concentration of cefadroxil

k is the first-order rate constant

Table 2: Kinetic Modeling of Cefadroxil Degradation

| Kinetic Model | Applicability | Key Findings | Reference |

|---|---|---|---|

| First-Order Kinetics | Degradation in aqueous solution at constant pH and temperature. | The rate of degradation is directly proportional to the concentration of cefadroxil. | nih.gov |

| Thermal decomposition. | The decomposition process is consistent with a first-order reaction. |

Mechanistic Basis of Drug Interactions Involving Cefadroxil Hemihydrate

Molecular Interactions affecting Excretion Mechanisms

The renal excretion of cefadroxil (B1668780) is a complex process involving multiple molecular mechanisms that can be influenced by other drugs. Over 90% of cefadroxil is excreted unchanged in the urine within 24 hours. rxlist.com Studies in animal models have elucidated that the renal clearance of cefadroxil is not solely dependent on glomerular filtration. nih.gov

Key mechanisms involved in the renal excretion of cefadroxil include:

Active renal tubular secretion : The ratio of unbound cefadroxil renal clearance to the glomerular filtration rate is greater than one, which indicates that the antibiotic undergoes active secretion into the tubular fluid. nih.gov

Saturable renal tubular reabsorption : As the plasma concentration of cefadroxil increases, its renal clearance also increases. This phenomenon is attributed to the saturation of the tubular reabsorption mechanism. At lower concentrations, a significant portion of filtered cefadroxil is reabsorbed back into the bloodstream. As the concentration rises, this reabsorption process becomes saturated, leading to a higher proportion of the drug being excreted. nih.gov

A notable interaction affecting cefadroxil's excretion involves cephalexin (B21000). When administered concurrently, cephalexin can competitively inhibit the tubular reabsorption of cefadroxil, resulting in an increased renal clearance of cefadroxil. nih.gov

Enzyme Inhibition and Activation Mechanisms (e.g., urease, tyrosinase inhibition)

Cefadroxil hemihydrate has been shown to exhibit inhibitory activity against certain enzymes, such as urease and tyrosinase. researchgate.netnih.gov A study evaluating various cephalosporins found that cefadroxil demonstrated significant activity against both enzymes. researchgate.netnih.govnih.gov

The inhibitory concentrations (IC50) for cefadroxil against these enzymes were determined as follows:

| Enzyme | Cefadroxil IC50 (mM) |

|---|---|

| Urease | 0.37 ± 0.046 |

| Tyrosinase | 0.12 ± 0.017 |

Data sourced from a 2022 study on cephalosporin (B10832234) enzyme inhibition. researchgate.netnih.gov

The study noted that while the urease inhibitory activity of the tested cephalosporins was lower than the standard inhibitor thiourea, their tyrosinase inhibitory activity was significantly higher (6 to 18 times) than the positive control, hydroquinone. nih.gov

Molecular Interactions with Other Compounds (e.g., saccharides and their derivatives)

The molecular structure of cefadroxil allows for interactions with other compounds, such as saccharides and their derivatives. Volumetric, acoustic, and molecular docking studies have been employed to understand these interactions in aqueous solutions. researchgate.net These studies reveal that the stereochemistry of the hydroxyl (–OH) groups on different saccharides influences how they interact with the cefadroxil molecule. researchgate.net

Theoretical studies, including molecular docking, have identified the specific functional groups on the cefadroxil molecule that are actively involved in binding with other compounds like saccharides. researchgate.net These active binding site groups are crucial for the molecular interactions of the drug.

The primary active binding site groups in cefadroxil are:

Amide group (–NH)

Amino group (–NH2)

Carbonyl group (>C=O)

Carboxylic acid group (–COOH) researchgate.net

These groups, through various intermolecular forces, facilitate the interaction of cefadroxil with other molecules.

Interference with Laboratory Assays (e.g., Positive direct Coombs' tests)

Cefadroxil, like other cephalosporin antibiotics, has been reported to interfere with certain laboratory tests. rxlist.commdlinx.com A significant and well-documented interaction is its ability to cause a positive direct Coombs' test. rxlist.compediatriconcall.com

The direct Coombs' test, or direct antiglobulin test (DAT), is used to detect antibodies that are bound to the surface of red blood cells. nih.gov A positive result can occur in patients treated with cefadroxil and other cephalosporins. rxlist.compediatriconcall.com This drug-induced positive test can complicate hematologic studies and transfusion cross-matching procedures. rxlist.com It is important for clinicians to recognize that a positive Coombs' test in a patient receiving cefadroxil may be due to the drug and not necessarily indicative of an underlying hemolytic anemia. rxlist.commdlinx.com

Computational and Spectroscopic Studies on Cefadroxil Hemihydrate

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding characteristics of Cefadroxil (B1668780) hemihydrate with its target proteins.

Ligand-Protein Binding Affinity and Interactions

Molecular docking studies have been utilized to determine the binding affinity of Cefadroxil with various proteins, including the pro-inflammatory cytokines TNF-α and IL-6. These studies reveal the strength of the interaction in terms of binding energy. The interaction of Cefadroxil with both TNF-α and IL-6 has been shown to be significant, with notable binding energies at different active sites. orientjchem.org

For instance, the binding affinity of Cefadroxil with TNF-α at one active site was determined to be -6.8 kcal/mol. orientjchem.org Similarly, prominent interactions were observed with IL-6, with a binding energy of -6.8 kcal/mol at two different sites. orientjchem.org These findings suggest a strong and stable interaction between Cefadroxil and these cytokine proteins.

Table 1: Molecular Docking Binding Affinities of Cefadroxil

| Target Protein | Active Site | Binding Affinity (kcal/mol) |

|---|---|---|

| TNF-α | Site 1 | -6.8 |

| IL-6 | Site 1 | -6.8 |

| IL-6 | Site 2 | -6.8 |

Data sourced from in-silico docking analysis. orientjchem.org

Identification of Active Binding Site Groups

The effectiveness of Cefadroxil's binding to its target proteins is dictated by the specific interactions between the functional groups of the drug and the amino acid residues within the protein's active site. In the case of its interaction with TNF-α, molecular docking has revealed interactions with several key amino acid residues.

Table 2: Interacting Amino Acid Residues of TNF-α with Cefadroxil

| Interaction Type | Amino Acid Residue |

|---|---|

| Conventional Hydrogen Bond | GLN 61 |

| Conventional Hydrogen Bond | TYR 151 |

| Pi-Anion | ASP 122 |

| Pi-Sigma | LEU 57 |

| Alkyl | LEU 120 |

| Pi-Alkyl | ILE 155 |

| Pi-Alkyl | TYR 59 |

Data from in-silico docking analysis. orientjchem.org

For the interaction with IL-6, a different set of amino acid residues is involved, highlighting the specificity of the binding interactions.

Table 3: Interacting Amino Acid Residues of IL-6 with Cefadroxil

| Interaction Type | Amino Acid Residue |

|---|---|

| Conventional Hydrogen Bond | GLN 158 |

| Conventional Hydrogen Bond | SER 157 |

| Pi-Sigma | ILE 160 |

| Pi-Alkyl | PRO 58 |

| Pi-Alkyl | TRP 154 |

Data from in-silico docking analysis. orientjchem.org

These identified interactions, predominantly hydrogen bonds and various alkyl interactions, are crucial for the stability of the Cefadroxil-protein complex.

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods are powerful experimental tools for investigating the interactions between drugs and proteins in solution. They can provide valuable information on binding mechanisms, binding constants, and conformational changes in the protein upon ligand binding.

UV Absorption Spectroscopy in Interaction Studies

UV-Visible spectrophotometry is a widely used technique to study the formation of a complex between a drug and a protein. Changes in the absorption spectrum of a protein or a ligand upon binding can indicate an interaction. The UV absorption spectrum of Cefadroxil in an aqueous solution shows a maximum absorption peak at 232 nm. orientjchem.org When a drug interacts with a protein, it can lead to a shift in the absorption wavelength (a red or blue shift) or a change in the molar absorptivity. These changes can be used to infer the nature of the interaction and to calculate binding parameters.

Fluorescence Spectroscopy in Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique for studying drug-protein interactions. Proteins containing fluorescent amino acids, such as tryptophan and tyrosine, can have their fluorescence quenched upon the binding of a ligand. This quenching can be either dynamic (collisional) or static (formation of a non-fluorescent complex).

By measuring the decrease in the fluorescence intensity of a protein at various concentrations of a ligand, the binding constant and the number of binding sites can be determined using the Stern-Volmer equation. While specific studies on the fluorescence quenching of proteins by Cefadroxil hemihydrate are not detailed in the provided search results, this method has been successfully applied to other cephalosporins, such as cefoxitin sodium, to elucidate their binding mechanisms with bovine serum albumin.

Circular Dichroism (CD) in Interaction Studies

Circular Dichroism (CD) spectroscopy is an invaluable tool for examining the conformational changes in a protein's secondary and tertiary structure upon ligand binding. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure (α-helix, β-sheet, etc.), while the near-UV CD spectrum (250-350 nm) is sensitive to the environment of the aromatic amino acid residues and thus reflects the tertiary structure.

If the binding of this compound to a protein induces a change in its conformation, this will be reflected in the CD spectrum. For example, a change in the ellipticity at specific wavelengths can indicate an alteration in the α-helical or β-sheet content of the protein. Although specific CD studies for this compound were not found, this technique is a standard and powerful method for characterizing the structural consequences of drug-protein interactions.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cefadroxil |

| Cefoxitin sodium |

| Interleukin-6 (IL-6) |

Volumetric and Acoustic Studies of Molecular Interactions

Volumetric and acoustic studies are powerful tools for elucidating the molecular interactions occurring in solution. These methods provide insights into solute-solvent and solute-solute interactions by measuring properties such as density and sound velocity. From these experimental data, parameters like standard partial molar volumes (V₂°) and partial molar isentropic compressibilities (K°s,₂) can be derived, offering a quantitative measure of molecular interactions.